1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol
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Overview
Description
1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol is an organic compound characterized by the presence of a chlorinated phenyl group attached to a sulfanyl-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-chlorothiophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated phenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 1-chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-one.
Reduction: Formation of 1-chloro-3-[(phenyl)sulfanyl]propan-2-ol.
Substitution: Formation of 1-azido-3-[(4-chlorophenyl)sulfanyl]propan-2-ol.
Scientific Research Applications
1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with sulfhydryl groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol exerts its effects involves the interaction of its sulfanyl group with biological targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function and activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
- 1-Chloro-3-[(4-methylphenyl)sulfanyl]propan-2-ol
- 1-Chloro-3-[(4-bromophenyl)sulfanyl]propan-2-ol
- 1-Chloro-3-[(4-nitrophenyl)sulfanyl]propan-2-ol
Uniqueness: 1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol is unique due to the presence of both chlorine and sulfanyl groups, which confer distinct chemical reactivity and biological activity. The chlorinated phenyl group enhances its lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.
Properties
IUPAC Name |
1-chloro-3-(4-chlorophenyl)sulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2OS/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWGYCFTGIBCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(CCl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623826 |
Source
|
Record name | 1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2989-38-0 |
Source
|
Record name | 1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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